9-Phenylnon-6-enal
Description
9-Phenylnon-6-enal is a hypothetical aliphatic aldehyde compound containing a phenyl substituent at the ninth carbon and a double bond at the sixth position of a non-enal backbone. The aldehyde functional group (-CHO) and unsaturated backbone may confer reactivity in nucleophilic additions or oxidation reactions.
Properties
CAS No. |
835597-91-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
9-phenylnon-6-enal |
InChI |
InChI=1S/C15H20O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h2,4,6,8-9,12-14H,1,3,5,7,10-11H2 |
InChI Key |
PGJIOHXUGTXXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenylnon-6-enal typically involves the reaction of a phenyl-substituted alkene with an appropriate aldehyde precursor. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Phenylnon-6-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 9-Phenylnon-6-enoic acid.
Reduction: 9-Phenylnon-6-enol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
9-Phenylnon-6-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 9-Phenylnon-6-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes three compounds with partial structural or functional group overlap. While none are direct analogs of 9-Phenylnon-6-enal, the following comparisons highlight key differences:
Table 1: Comparison of Related Compounds
Key Structural and Functional Differences
Functional Groups: this compound’s aldehyde group is absent in the compared compounds. Aldehydes are more reactive than esters (6-Methylheptyl 9-octadecenoate) or ketones (6-Methyl-9-phenyl-6-Nonen-2-one), particularly in oxidation and nucleophilic addition reactions . The α,β-unsaturated ketone in 6-Methyl-9-phenyl-6-Nonen-2-one enables conjugation between the carbonyl and double bond, enhancing its electrophilicity compared to saturated analogs .
Molecular Complexity :
- N-Benzyl-9-(2-tetrahydropyranyl)adenine is a heterocyclic compound with a purine core, contrasting sharply with the aliphatic chains of the other compounds. Its biological activity (e.g., cytokinin mimicry) is unrelated to the aldehyde/ketone-based compounds .
Physicochemical Properties: The ester 6-Methylheptyl 9-octadecenoate has a high molecular weight (C₂₆H₅₀O₂) and likely exhibits low volatility, making it suitable for industrial applications rather than fragrance use . The hypothetical this compound would likely have moderate volatility due to its shorter chain and polar aldehyde group, similar to other medium-chain aldehydes like nonanal.
Research Findings and Gaps
- Synthetic Pathways: No data exists for this compound, but analogous aldehydes (e.g., cinnamaldehyde) are synthesized via aldol condensation or oxidation of alcohols.
- Safety Profiles : The ester in requires medical consultation upon exposure, while the adenine derivative in lacks hazard classification data.
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